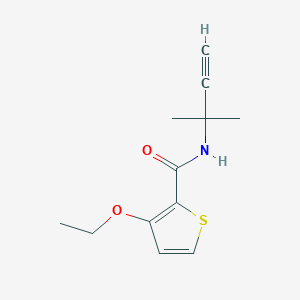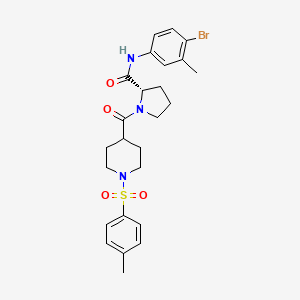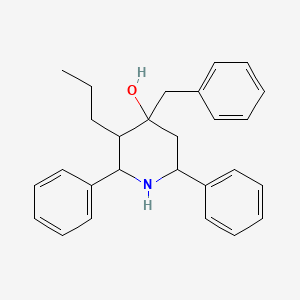![molecular formula C22H16Cl3N3O3 B12619899 (3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619899.png)
(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic compound characterized by its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione typically involves multi-step organic reactionsChlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(3S,3’aR,8’aS,8’bS)-5-bromo-1’,2,3’-trioxospiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-f]pyrrolizine]-2’-yl]phenyl acetate
- **2-[(3S,3’aR,8’aS,8’bS)-5-fluoro-1’,2,3’-trioxo-2’-spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]yl]-4,5-dimethyl-3-thiophenecarboxylic acid methyl ester
- **Acetic acid [4-[(3S,3’aR,8’aS,8’bS)-5-ethyl-1’,2,3’-trioxo-2’-spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]yl]phenyl] ester
Uniqueness
The uniqueness of (3S,3’aR,8’aS,8’bS)-5-chloro-2’-(3,5-dichlorophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione lies in its specific spirocyclic structure and the presence of multiple chlorine atoms, which may confer distinct chemical and biological properties compared to similar compounds .
Eigenschaften
Molekularformel |
C22H16Cl3N3O3 |
|---|---|
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
(3S,3'aR,8'aS,8'bS)-5-chloro-2'-(3,5-dichlorophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione |
InChI |
InChI=1S/C22H16Cl3N3O3/c23-10-3-4-15-14(9-10)22(21(31)26-15)18-17(16-2-1-5-27(16)22)19(29)28(20(18)30)13-7-11(24)6-12(25)8-13/h3-4,6-9,16-18H,1-2,5H2,(H,26,31)/t16-,17+,18-,22+/m0/s1 |
InChI-Schlüssel |
NAPWZHSPJUSRDX-RQXXJAGISA-N |
Isomerische SMILES |
C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl)[C@]5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O |
Kanonische SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl)C5(N2C1)C6=C(C=CC(=C6)Cl)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-{[6-(Naphthalen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12619831.png)
![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)
![3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one](/img/structure/B12619838.png)
![2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12619845.png)

![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)



![{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}(pyrrolidin-1-yl)methanone](/img/structure/B12619904.png)
![4-{[Methyl(phenyl)carbamoyl]amino}-3-nitrobenzene-1-sulfonamide](/img/structure/B12619907.png)
